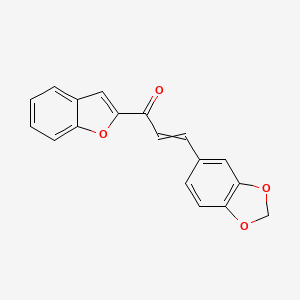![molecular formula C19H14O3 B14610744 3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one CAS No. 59431-43-5](/img/structure/B14610744.png)
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one: is a synthetic organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one typically involves the condensation of 4-methylacetophenone with chromen-4-one derivatives under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the reaction mixture to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Substituted chromen-4-one derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cancer progression, and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the 3-(4-methylphenyl)-3-oxoprop-1-enyl substituent but shares the chromen-4-one core.
Flavonoids: A class of compounds with similar structural features but different substituents and biological activities.
Coumarins: Another class of compounds with a benzopyran core, known for their anticoagulant properties.
Uniqueness
3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
59431-43-5 |
|---|---|
Formule moléculaire |
C19H14O3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
3-[3-(4-methylphenyl)-3-oxoprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C19H14O3/c1-13-6-8-14(9-7-13)17(20)11-10-15-12-22-18-5-3-2-4-16(18)19(15)21/h2-12H,1H3 |
Clé InChI |
JVOHKUCPCRMTCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CC2=COC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole](/img/structure/B14610662.png)
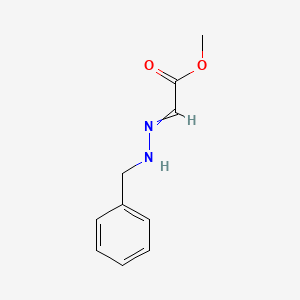
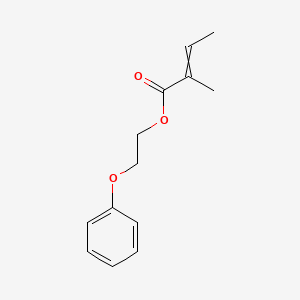
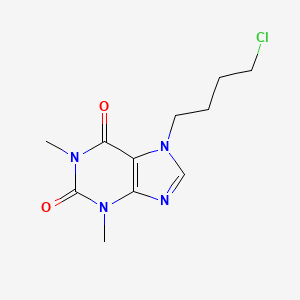
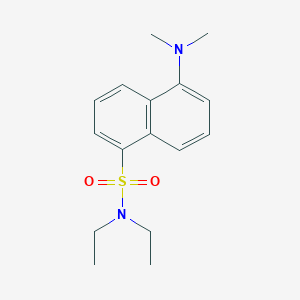
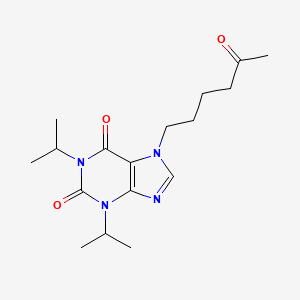
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
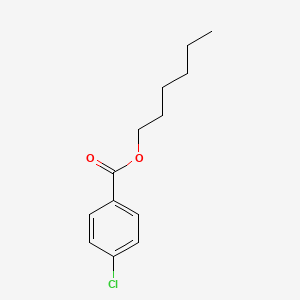



![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
